Cas no 1060802-03-0 (5-(Trifluoromethyl)pyridine-3-sulfonyl chloride)

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-(TRIFLUOROMETHYL)PYRIDINE-3-SULFONYL CHLORIDE
- 5-TRIFLUOROMETHYL-PYRIDINE-3-SULFONYL CHLORIDE
- RUURWHCYTYUNCM-UHFFFAOYSA-N
- GS2982
- AB67598
- 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride
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- Inchi: 1S/C6H3ClF3NO2S/c7-14(12,13)5-1-4(2-11-3-5)6(8,9)10/h1-3H
- InChI Key: RUURWHCYTYUNCM-UHFFFAOYSA-N
- SMILES: ClS(C1C=NC=C(C(F)(F)F)C=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 297
- Topological Polar Surface Area: 55.4
5-(Trifluoromethyl)pyridine-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379043-250mg |
5-(Trifluoromethyl)pyridine-3-sulfonyl chloride |
1060802-03-0 | 95% | 250mg |
¥13204.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379043-500mg |
5-(Trifluoromethyl)pyridine-3-sulfonyl chloride |
1060802-03-0 | 95% | 500mg |
¥20764.00 | 2024-08-09 | |
Enamine | EN300-1177755-1.0g |
5-(trifluoromethyl)pyridine-3-sulfonyl chloride |
1060802-03-0 | 95% | 1g |
$1057.0 | 2023-05-26 | |
Enamine | EN300-1177755-0.05g |
5-(trifluoromethyl)pyridine-3-sulfonyl chloride |
1060802-03-0 | 95% | 0.05g |
$245.0 | 2023-05-26 | |
Enamine | EN300-1177755-100mg |
5-(trifluoromethyl)pyridine-3-sulfonyl chloride |
1060802-03-0 | 95.0% | 100mg |
$366.0 | 2023-10-03 | |
Aaron | AR0093OB-2.5g |
5-TRIFLUOROMETHYL-PYRIDINE-3-SULFONYL CHLORIDE |
1060802-03-0 | 95% | 2.5g |
$2873.00 | 2023-12-16 | |
Aaron | AR0093OB-5g |
5-TRIFLUOROMETHYL-PYRIDINE-3-SULFONYL CHLORIDE |
1060802-03-0 | 95% | 5g |
$4240.00 | 2023-12-16 | |
Enamine | EN300-1177755-5000mg |
5-(trifluoromethyl)pyridine-3-sulfonyl chloride |
1060802-03-0 | 95.0% | 5000mg |
$3065.0 | 2023-10-03 | |
Enamine | EN300-1177755-10000mg |
5-(trifluoromethyl)pyridine-3-sulfonyl chloride |
1060802-03-0 | 95.0% | 10000mg |
$4545.0 | 2023-10-03 | |
A2B Chem LLC | AE23567-250mg |
5-TRIFLUOROMETHYL-PYRIDINE-3-SULFONYL CHLORIDE |
1060802-03-0 | 95% | 250mg |
$587.00 | 2024-04-20 |
5-(Trifluoromethyl)pyridine-3-sulfonyl chloride Related Literature
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride
Introduction to 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride (CAS No. 1060802-03-0)
5-(Trifluoromethyl)pyridine-3-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1060802-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as key intermediates in the synthesis of various biologically active molecules. The presence of a trifluoromethyl group in its structure enhances its electronic properties, making it a valuable building block for designing molecules with improved metabolic stability and binding affinity.
The trifluoromethyl group is a particularly important functional moiety in medicinal chemistry due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Compounds incorporating this group often exhibit increased lipophilicity, reduced metabolic clearance, and enhanced binding to biological targets. In the context of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride, the trifluoromethyl substituent is attached to a pyridine ring, which is a common scaffold in many pharmaceuticals. The pyridine core provides a suitable platform for further functionalization, enabling the synthesis of complex molecules with tailored biological activities.
The sulfonyl chloride moiety in this compound is highly reactive and serves as an effective electrophile in organic synthesis. Sulfonyl chlorides are frequently employed in the introduction of sulfonamide functionalities into target molecules, which are known to play a crucial role in drug design. Sulfonamides have been widely used in the development of antibiotics, antivirals, anti-inflammatory agents, and other therapeutic compounds. The reactivity of the sulfonyl chloride group allows for convenient coupling with nucleophiles such as amines, alcohols, and thiols, facilitating the construction of diverse molecular architectures.
Recent advancements in synthetic methodologies have highlighted the importance of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride as a versatile intermediate. For instance, researchers have utilized this compound in the synthesis of novel sulfonamide-based inhibitors targeting various enzymes involved in metabolic pathways. These inhibitors have shown promise in preclinical studies as potential treatments for conditions such as diabetes, obesity, and cardiovascular diseases. The trifluoromethyl group's influence on electronic properties has been particularly noted in enhancing the potency and selectivity of these inhibitors.
In addition to its pharmaceutical applications, 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride has found utility in agrochemical research. The incorporation of trifluoromethyl groups into pesticide and herbicide molecules often leads to improved efficacy and environmental stability. Researchers have explored derivatives of this compound as intermediates for synthesizing novel agrochemicals that exhibit enhanced pest resistance while maintaining low toxicity to non-target organisms. This aligns with the growing demand for sustainable agricultural practices that prioritize environmental safety.
The synthesis of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic techniques, such as cross-coupling reactions and fluorochemical transformations, are often employed to introduce the desired functional groups with high precision. The efficiency and scalability of these synthetic routes are critical factors that influence the commercial viability of derivatives based on this compound. Recent innovations in catalytic systems have further streamlined these processes, enabling higher yields and reduced production costs.
From a computational chemistry perspective, 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride has been extensively studied to understand its molecular interactions and electronic properties. Molecular modeling techniques have been used to predict how modifications at different positions of the pyridine ring can influence binding affinity to biological targets. These insights have guided medicinal chemists in designing optimized drug candidates with improved pharmacological profiles. The trifluoromethyl group's steric and electronic effects are particularly well-characterized through such studies, providing valuable guidance for future drug development efforts.
The role of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride in materials science is also emerging as an area of interest. Researchers have explored its potential use in developing advanced materials with unique electronic properties due to the presence of both electron-withdrawing sulfonyl chloride and electron-donating trifluoromethyl groups. These materials could find applications in optoelectronics, where precise control over molecular architecture is essential for achieving desired functionalities.
In conclusion,5-(Trifluoromethyl)pyridine-3-sulfonyl chloride (CAS No. 1060802-03-0) is a multifaceted compound with significant implications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with enhanced pharmacological properties. Continued research into its applications and synthetic methodologies will likely uncover further innovative uses, reinforcing its importance in modern chemical research.
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